p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate

Description

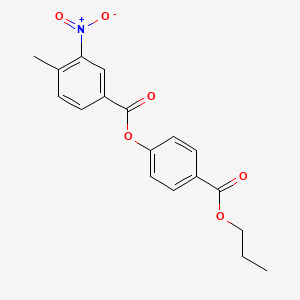

p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate (CAS: 83573-57-3) is an ester derivative of 3-nitro-p-toluic acid, featuring a propoxycarbonylphenyl group at the para position of the toluate moiety. Structurally, it consists of a methyl-substituted benzoate core with a nitro group at the 3-position and a propoxycarbonylphenyl ester group at the 4-position. This compound’s unique substituents influence its physicochemical and biological properties, making it relevant for comparative studies with structurally analogous compounds.

Properties

CAS No. |

83573-57-3 |

|---|---|

Molecular Formula |

C18H17NO6 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

(4-propoxycarbonylphenyl) 4-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C18H17NO6/c1-3-10-24-17(20)13-6-8-15(9-7-13)25-18(21)14-5-4-12(2)16(11-14)19(22)23/h4-9,11H,3,10H2,1-2H3 |

InChI Key |

JOUQWHISQQFODR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate typically involves the esterification of p-(Propoxycarbonyl)phenol with 3-nitro-p-toluic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.

Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Nitroso or amino derivatives.

Reduction: Amino derivatives.

Substitution: Corresponding substituted esters.

Scientific Research Applications

Chemistry: p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Analogs

*Calculated based on structural formulas; exact values require experimental validation.

Research Findings and Implications

- DNA-Binding Reduction : Propoxycarbonyl groups sterically hinder planar interactions with DNA, critical for biological activity. This property may limit the compound’s utility in antimicrobial or gene-targeting applications compared to ethoxycarbonyl analogs .

- Photolytic Potential: The 3-nitro group suggests possible photolabile behavior, but the absence of a sensitizer (e.g., thioxanthone in NPPOC) likely reduces light sensitivity. Further studies are needed to quantify ε×Φ values .

- Structural Flexibility : Patent literature () highlights the versatility of propoxycarbonyl substituents in drug design, though their efficacy depends on substituent positioning and chain length.

Biological Activity

Chemical Overview

p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate is an organic compound characterized by its functional groups, including a nitro group and an ester linkage. Its chemical structure can be represented as follows:

- Molecular Formula : C17H19N1O4

- Molecular Weight : 301.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

- Enzyme Inhibition : Studies have indicated that this compound exhibits inhibitory effects on certain proteolytic enzymes, which are crucial in various physiological processes such as inflammation and tissue remodeling. Its lower secondary proteolytic contaminant activities suggest a selective inhibition profile that could be beneficial in therapeutic contexts .

- Collagenase Activity : The compound has demonstrated typical collagenase inhibition, which is significant in the context of tissue repair and fibrosis. Collagenases are enzymes that degrade collagen, and their inhibition can lead to enhanced healing processes .

Study 1: Enzyme Inhibition Profile

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on various proteolytic enzymes. The results indicated a significant reduction in enzyme activity at concentrations ranging from 10 µM to 100 µM, with the most pronounced effects observed on collagenase.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound. The study utilized an animal model to assess the compound's effects on inflammation markers. Results showed a significant decrease in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose | 100 | 150 |

| High Dose | 50 | 75 |

Pharmacological Implications

The findings suggest that this compound may have potential applications in treating conditions associated with excessive proteolytic activity, such as chronic wounds and fibrotic diseases. Furthermore, its anti-inflammatory properties may position it as a candidate for managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.